
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate
Übersicht
Beschreibung
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate, also known as 2,4,6-Tri-p-anisylpyrylium (TAP) fluoroborate, is an organocatalyst . It has the empirical formula C26H23BF4O4 and a molecular weight of 486.26 . It is used to catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers via photo-induced electron transfer . This method can be employed for the total synthesis of lignans such as magnosalin, endiandrin A, and pellucidin A .
Molecular Structure Analysis
The molecular structure of 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate consists of a pyrylium core with three 4-methoxyphenyl groups attached at the 2, 4, and 6 positions . The tetrafluoroborate anion is associated with the pyrylium cation .Chemical Reactions Analysis
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate can catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers via photo-induced electron transfer . This method can be employed for the total synthesis of lignans such as magnosalin, endiandrin A, and pellucidin A .Physical And Chemical Properties Analysis
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate is a powder . It has a melting point of 346-351 °C . It has a molecular weight of 486.3 g/mol and a complexity of 474 . It has 0 hydrogen bond donors, 8 hydrogen bond acceptors, and 6 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis of C2-Symmetric Cyclobutane Alkene Dimers
This compound can be used to catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers via photo-induced electron transfer . This process is crucial in the field of organic chemistry, particularly in the synthesis of complex organic molecules.
Total Synthesis of Lignans
The compound plays a significant role in the total synthesis of lignans such as magnosalin, endiandrin A, and pellucidin A . Lignans are a type of polyphenolic compound found in plants and have been studied for their potential health benefits.
Photoinduced Electron Transfer (PET) Reactions
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate can also catalyze photoinduced electron transfer (PET) reactions . PET reactions are fundamental processes in many areas of chemistry and biology, including photosynthesis and vision.
Photocatalysis
This compound is used as a photosensitizer in photocatalysis . Photocatalysis is a process in which light energy is used to speed up a reaction. This has wide-ranging applications, from environmental remediation to the production of renewable energy.
Polymerization
As a photosensitizer, it can also be used in the polymerization process . This is particularly useful in the production of various types of polymers with specific properties.
Functionalization of Heterocyclic Amines
Pyrylium tetrafluoroborate is used for the functionalization of heterocyclic amines, activating them for nucleophilic substitution . The intermediate pyridinium salts can react with a vast array of nucleophiles to form new C-N, C-O, and C-S bonds, making pyrylium tetrafluoroborate a valuable reagent for late-stage functionalization .
Wirkmechanismus
Target of Action
The primary target of 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate is the electron-rich substrates in a reaction . It acts as a photocatalyst , absorbing light energy and using it to initiate chemical reactions .
Mode of Action
This compound operates through a photo-induced electron transfer (PET) mechanism . Upon absorption of light, it becomes excited and can accept an electron from an electron-rich substrate. This results in the formation of a radical cation, which can then participate in further reactions .
Biochemical Pathways
The compound is involved in the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers . It can also initiate radical-cation Diels-Alder reactions . These reactions are part of larger biochemical pathways leading to the synthesis of complex organic compounds.
Result of Action
The action of 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate results in the formation of C2-symmetric cyclobutane alkene dimers . These dimers are important in the synthesis of various organic compounds. The compound can also catalyze the formation of new C-N, C-O, and C-S bonds .
Action Environment
The action of 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate is influenced by environmental factors such as light and temperature. As a photocatalyst, it requires light to initiate reactions . The temperature and other reaction conditions can also affect the efficiency and selectivity of the reactions it catalyzes.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4,6-tris(4-methoxyphenyl)pyrylium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23O4.BF4/c1-27-22-10-4-18(5-11-22)21-16-25(19-6-12-23(28-2)13-7-19)30-26(17-21)20-8-14-24(29-3)15-9-20;2-1(3,4)5/h4-17H,1-3H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRLSVSVMPBGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BF4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
580-34-7 | |
| Record name | Meteor A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



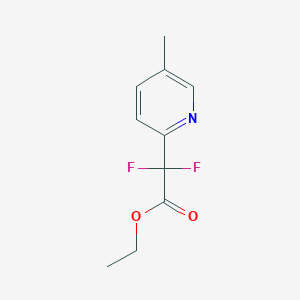


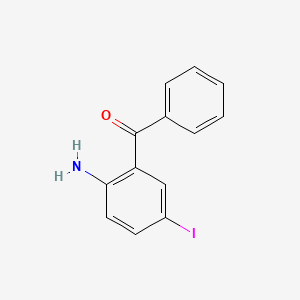
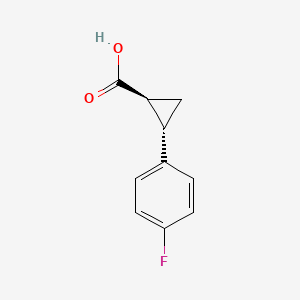
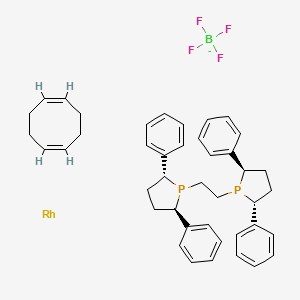
![(2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane](/img/structure/B3068464.png)
![(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3068470.png)
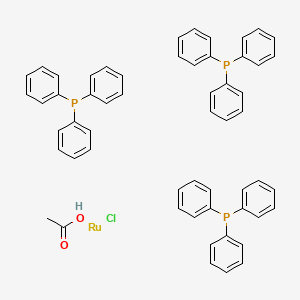

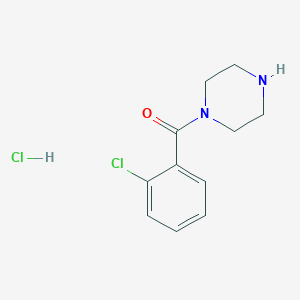
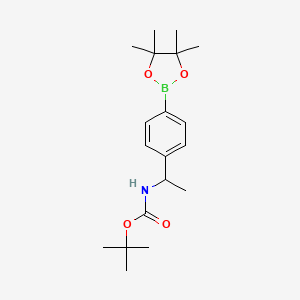
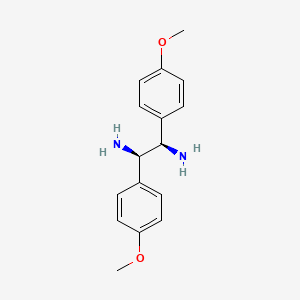
![1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one](/img/structure/B3068530.png)